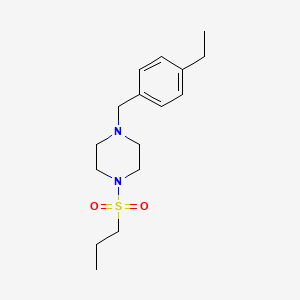
1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of an ethylbenzyl group attached to the piperazine ring and a propylsulfonyl group
Preparation Methods
The synthesis of 1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the ethylbenzyl group: This step involves the alkylation of the piperazine ring with 4-ethylbenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the ethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The ethylbenzyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzyl-4-(propylsulfonyl)piperazine: Lacks the ethyl group, which may affect its binding affinity and selectivity.
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine: The presence of a methyl group instead of an ethyl group can influence its chemical reactivity and biological activity.
1-(4-Ethylbenzyl)-4-(methylsulfonyl)piperazine: The substitution of the propylsulfonyl group with a methylsulfonyl group can alter its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C16H26N2O2S |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C16H26N2O2S/c1-3-13-21(19,20)18-11-9-17(10-12-18)14-16-7-5-15(4-2)6-8-16/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
DTUVEHFBZDMDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920159.png)

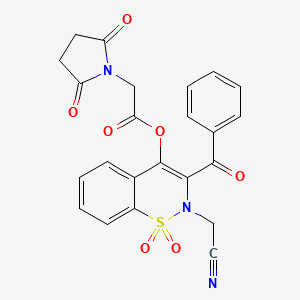
![(2E)-3-(furan-2-yl)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14920181.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B14920182.png)
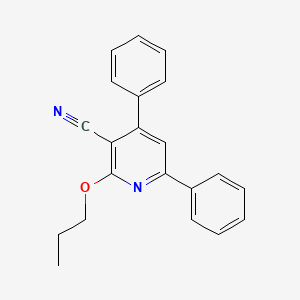
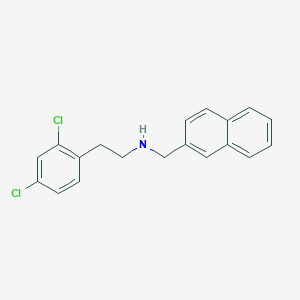
![1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B14920209.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B14920210.png)
![N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B14920214.png)
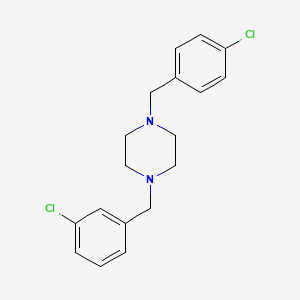
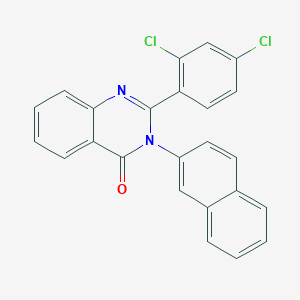
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920224.png)
![1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B14920226.png)
